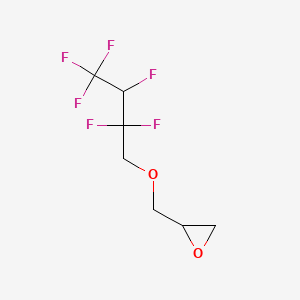
((2,2,3,4,4,4-Hexafluorobutoxy)methyl)oxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2,2,3,4,4,4-Hexafluorobutoxy)methyl]oxirane is a fluorinated organic compound with the molecular formula C7H8F6O2 . This compound is characterized by the presence of a hexafluorobutoxy group attached to an oxirane ring, making it a unique and valuable chemical in various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2,2,3,4,4,4-hexafluorobutoxy)methyl]oxirane typically involves the reaction of hexafluorobutanol with an epoxide precursor under controlled conditions . The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the oxirane ring. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In industrial settings, the production of [(2,2,3,4,4,4-hexafluorobutoxy)methyl]oxirane involves large-scale reactors and continuous flow processes to ensure consistent quality and efficiency . The use of advanced purification techniques, such as distillation and chromatography, is essential to remove impurities and obtain the compound in its pure form.
化学反応の分析
Types of Reactions
[(2,2,3,4,4,4-Hexafluorobutoxy)methyl]oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of diols.
Substitution: Formation of various substituted oxirane derivatives.
科学的研究の応用
[(2,2,3,4,4,4-Hexafluorobutoxy)methyl]oxirane has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential use in bioactive molecules and drug development.
Medicine: Explored for its role in the development of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty polymers and coatings with unique properties
作用機序
The mechanism of action of [(2,2,3,4,4,4-hexafluorobutoxy)methyl]oxirane involves its interaction with molecular targets through its oxirane ring and fluorinated side chain . The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The fluorinated side chain enhances the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and proteins .
類似化合物との比較
Similar Compounds
- 2,2,3,4,4,4-Hexafluorobutyl acrylate
- 2,2,3,4,4,4-Hexafluoro-1-butanol
- 2,2,3,3,4,4,4-Heptafluorobutylamine
Uniqueness
[(2,2,3,4,4,4-Hexafluorobutoxy)methyl]oxirane is unique due to its combination of an oxirane ring and a highly fluorinated side chain. This combination imparts distinct chemical and physical properties, such as high reactivity and stability, making it valuable in various applications .
特性
CAS番号 |
93858-69-6 |
|---|---|
分子式 |
C7H8F6O2 |
分子量 |
238.13 g/mol |
IUPAC名 |
2-(2,2,3,4,4,4-hexafluorobutoxymethyl)oxirane |
InChI |
InChI=1S/C7H8F6O2/c8-5(7(11,12)13)6(9,10)3-14-1-4-2-15-4/h4-5H,1-3H2 |
InChIキー |
OHNPHEFKAOEHSF-UHFFFAOYSA-N |
正規SMILES |
C1C(O1)COCC(C(C(F)(F)F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


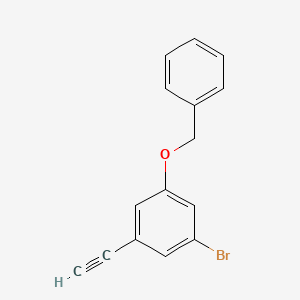

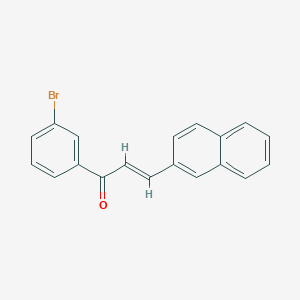

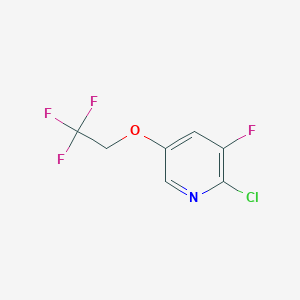
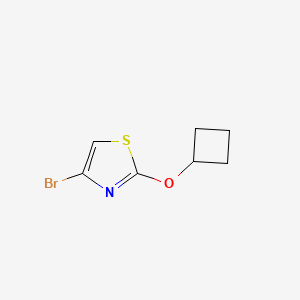
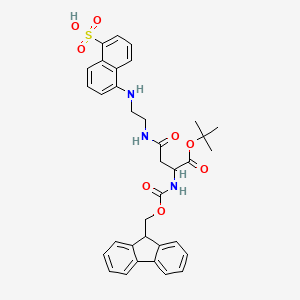
![acetic acid;N-[5-(diaminomethylideneamino)-1-[4-nitro-3-(propan-2-ylcarbamoyl)anilino]-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B12080913.png)
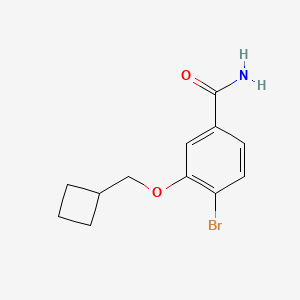

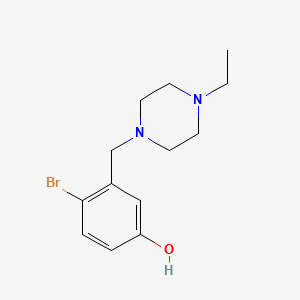

![3-Bromo-2-[(oxan-4-yl)methoxy]aniline](/img/structure/B12080953.png)

